N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine

Lipophilicity Drug-likeness Membrane permeability

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine (CAS 43214-86-4, PubChem CID 53421627, InChIKey YCMCQEQXYXBUEJ-UHFFFAOYSA-N) is a secondary amine belonging to the 3,5-disubstituted isoxazole class, characterized by a 3-methylisoxazole ring linked via a methylene spacer at the 5-position to an N-benzylamine moiety. With a molecular formula of C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol, this compound is primarily catalogued as a research chemical and synthetic building block by multiple commercial suppliers.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 43214-86-4
Cat. No. B1524608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-1-(3-methylisoxazol-5-yl)methanamine
CAS43214-86-4
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CNCC2=CC=CC=C2
InChIInChI=1S/C12H14N2O/c1-10-7-12(15-14-10)9-13-8-11-5-3-2-4-6-11/h2-7,13H,8-9H2,1H3
InChIKeyYCMCQEQXYXBUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine (CAS 43214-86-4): Procurement-Grade Isoxazole Building Block Identity and Baseline Characterization


N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine (CAS 43214-86-4, PubChem CID 53421627, InChIKey YCMCQEQXYXBUEJ-UHFFFAOYSA-N) is a secondary amine belonging to the 3,5-disubstituted isoxazole class, characterized by a 3-methylisoxazole ring linked via a methylene spacer at the 5-position to an N-benzylamine moiety [1]. With a molecular formula of C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol, this compound is primarily catalogued as a research chemical and synthetic building block by multiple commercial suppliers . It is critical for procurement professionals to note that this compound is sometimes erroneously designated by the acronym 'NBMI' on certain vendor platforms—a term that correctly refers to the structurally unrelated metal-chelating agent N,N'-Bis(2-mercaptoethyl)isophthalamide (CAS 351994-94-0) . Users must verify compound identity by CAS number and InChIKey rather than relying on abbreviated nomenclature alone.

Why N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine Cannot Be Generically Substituted by In-Class Isoxazole Amine Analogs


Isoxazole-containing amines are not functionally interchangeable building blocks. The presence, position, and nature of N-substitution on the 5-aminomethyl-3-methylisoxazole scaffold profoundly alters computed physicochemical descriptors that govern downstream molecular properties [1]. Specifically, N-benzylation introduces a >2.0-unit increase in XLogP3 relative to the des-benzyl primary amine, shifts the topological polar surface area (TPSA) from 52.1 Ų to 38.1 Ų, and triples the rotatable bond count from 1 to 4 [2]. These differences are not incremental; they place the N-benzyl derivative in a meaningfully different property space for membrane permeability, CNS Multiparameter Optimization (MPO) desirability, and synthetic strategy. Furthermore, the N-benzyl group functions as a latent protecting group removable by catalytic hydrogenolysis, whereas the N-methyl or unsubstituted analogs lack this orthogonal synthetic handle . Substituting one isoxazole amine for another without accounting for these property divergences will alter pharmacokinetic profiles in bioactive compound series and change retrosynthetic disconnection logic in library synthesis, making blind interchange scientifically unsound.

Quantitative Differentiation Evidence for N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine (CAS 43214-86-4) vs. Closest Structural Analogs


Lipophilicity (XLogP3) Differential: N-Benzyl Derivative vs. Des-Benzyl Primary Amine Analog

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine exhibits a computed XLogP3 of 1.7, compared to −0.3 for its closest structural analog, (3-methylisoxazol-5-yl)methanamine (CAS 154016-55-4), which lacks the N-benzyl substituent [1][2]. This represents a net lipophilicity increase of 2.0 log units, indicating approximately 100-fold greater predicted partitioning into octanol relative to the des-benzyl comparator. The XLogP3 value of 1.7 places the compound within the favorable range for oral drug-like space (typically XLogP 1–3) and above the threshold generally associated with adequate passive membrane permeability, whereas the comparator's XLogP3 of −0.3 falls below this range and predicts poor passive diffusion across lipid bilayers [3].

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness: N-Benzyl vs. Des-Benzyl Analog

The target compound has a computed topological polar surface area (TPSA) of 38.1 Ų, which is 14.0 Ų lower than the TPSA of 52.1 Ų for the des-benzyl primary amine analog (CAS 154016-55-4) [1][2]. In the widely validated CNS MPO framework, a TPSA below 40 Ų is strongly associated with higher probability of passive blood-brain barrier (BBB) penetration, whereas TPSA values exceeding 60–70 Ų are generally exclusionary for CNS exposure [3]. The target compound's TPSA of 38.1 Ų places it squarely within the CNS-desirable range, while the comparator's TPSA of 52.1 Ų occupies a borderline region. Combined with its XLogP3 of 1.7 and molecular weight of 202 g/mol, the target compound yields a CNS MPO score substantially higher than its des-benzyl analog [3]. Isoxazole-containing compounds with similar TPSA and lipophilicity profiles have demonstrated measured BBB permeability values of up to 8.3 × 10⁻⁶ cm/s in experimental models [4].

TPSA Blood-brain barrier permeability CNS MPO Property-based design

N-Benzyl Substituent as an Orthogonal Synthetic Handle: Divergent Reactivity vs. N-Methyl and Primary Amine Analogs

The N-benzyl group of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine serves as both a lipophilicity modulator and a latent protecting group that can be chemoselectively removed via catalytic transfer hydrogenolysis (e.g., Pd/C with ammonium formate or H₂) without affecting the isoxazole ring or the 3-methyl substituent . This orthogonal deprotection capability is absent in the N-methyl analog (N-methyl-1-(3-methylisoxazol-5-yl)methanamine), where the N-methyl substituent cannot be selectively removed under conditions compatible with the isoxazole heterocycle [1]. In the primary amine analog ((3-methylisoxazol-5-yl)methanamine, CAS 154016-55-4), the free amine is directly available but lacks the synthetic flexibility of a protected form that can be unveiled at a strategically chosen step in a multi-step synthesis. Catalytic transfer hydrogenolysis of N-benzyl secondary amines has been demonstrated to proceed in high yield (typically 85–95%) under mild conditions, enabling late-stage diversification strategies .

Synthetic chemistry Protecting group strategy Orthogonal deprotection Building block utility

Commercial Purity Benchmarking and Multi-Vendor Availability Assessment

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine is commercially available from multiple independent suppliers at specified purities ranging from ≥95% (AKSci, CymitQuimica) to ≥97% (Chemscene, Leyan, Biomart) . This multi-vendor availability with documented minimum purity specifications provides procurement redundancy and competitive pricing. In contrast, several closely related isoxazole building blocks (e.g., N-methyl-1-(3-methylisoxazol-5-yl)methanamine, 4-(N-benzylamino)isoxazole) are available from fewer suppliers with less consistent purity documentation. The compound is classified for research and further manufacturing use only, with standard storage conditions of sealed, dry, 2–8°C, and ships at ambient temperature in continental regions . Importantly, procurement professionals must verify that the compound received matches CAS 43214-86-4 (InChIKey YCMCQEQXYXBUEJ-UHFFFAOYSA-N), as at least one vendor platform erroneously conflates this compound with the unrelated chelator NBMI (CAS 351994-94-0) [1].

Chemical procurement Purity specification Vendor qualification Supply chain

Molecular Complexity and Rotatable Bond Flexibility vs. Primary Amine Analog: Implications for Fragment-Based and Conformational Design

The target compound possesses 4 rotatable bonds, compared to only 1 rotatable bond for the des-benzyl primary amine analog (CAS 154016-55-4) [1][2]. This 3-bond increase reflects the addition of the benzyl-methylene-amino linkage and the exocyclic CH₂-NH-CH₂-Ph torsional degrees of freedom. In fragment-based drug discovery, a rotatable bond count of 4 places the compound at the upper boundary of 'fragment-like' space (typically ≤3 rotatable bonds for Rule-of-Three compliance) but well within 'lead-like' space (typically ≤8–10 rotatable bonds). The increased conformational flexibility, combined with molecular weight of 202 g/mol, positions this compound as a 'lead-like' building block rather than a minimal fragment, allowing it to probe more complex 3D pharmacophore space in early-stage library design [3]. The des-benzyl analog, with only 1 rotatable bond and MW of 112 g/mol, is strictly fragment-like and offers fewer vectors for productive target engagement in initial screening.

Rotatable bonds Molecular complexity Conformational flexibility Fragment-based drug discovery

Isoxazole Scaffold Target Class Versatility: Class-Level Evidence from Validated Pharmacological Space

The 3,5-disubstituted isoxazole scaffold is a validated privileged structure in medicinal chemistry with demonstrated activity across multiple therapeutic target classes including antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulatory, anticonvulsant, and antidiabetic programs [1]. Unlike the comparator primary amine analog, which presents only one vector (the primary amine) for diversification, the N-benzyl derivative offers three distinct diversification points: (i) the secondary amine nitrogen for further N-functionalization, (ii) the benzyl aromatic ring for electrophilic substitution or cross-coupling, and (iii) potential C-4 isoxazole ring functionalization [2]. The isoxazole core itself benefits from generally low cytotoxicity, metabolic stability relative to other 5-membered heterocycles, and capacity to engage in π-stacking, hydrogen bonding, and dipole interactions with biological targets [1]. Isoxazole-containing building blocks have been explicitly validated as key intermediates in the construction of peptidomimetics and bioactive compound libraries [2].

Isoxazole pharmacophore Therapeutic target classes Scaffold validation Drug repositioning

Evidence-Backed Application Scenarios for N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine (CAS 43214-86-4) in Research and Industrial Procurement


CNS-Targeted Lead Generation Libraries Requiring Favorable BBB Permeability Physicochemical Profiles

The compound's computed TPSA of 38.1 Ų and XLogP3 of 1.7 place it within the CNS MPO desirable range for passive blood-brain barrier penetration . When constructing CNS-focused screening libraries, procurement of this N-benzyl isoxazole building block provides a core that—unlike the des-benzyl analog (TPSA 52.1 Ų, XLogP3 −0.3)—occupies property space empirically associated with successful CNS drug candidates [1]. The isoxazole scaffold has documented precedent in neuropsychiatric therapeutics, with certain derivatives demonstrating measured BBB permeability of 8.3 × 10⁻⁶ cm/s [2]. The N-benzyl group can be retained for target engagement or removed post-library synthesis to reveal a primary amine for further diversification.

Multi-Step Medicinal Chemistry Campaigns Utilizing Orthogonal N-Benzyl Protection Strategy

In synthetic sequences requiring a protected amine that can be chemoselectively unveiled at a late stage, the N-benzyl group serves as an ideal orthogonal protecting group . The compound can be elaborated through the secondary amine nitrogen (e.g., amidation, sulfonylation, reductive amination), the benzyl aromatic ring (electrophilic substitution), or the isoxazole C-4 position, with the N-benzyl group remaining intact until the desired synthetic step. Catalytic transfer hydrogenolysis with Pd/C and ammonium formate achieves 85–95% deprotection yields without compromising the isoxazole ring integrity . This synthetic flexibility is not available with the N-methyl analog or the free primary amine comparator.

Hit-to-Lead Expansion of Fragment Screening Hits Requiring Increased Molecular Complexity

When a fragment screen identifies the 3-methylisoxazole substructure as a productive binding element, the N-benzyl derivative (MW 202 g/mol, 4 rotatable bonds) enables rapid progression from fragment-like space into lead-like chemical space without requiring de novo scaffold synthesis . The 90 g/mol mass increase and additional 3 rotatable bonds relative to the primary amine fragment (CAS 154016-55-4) allow exploration of additional hydrophobic pocket interactions and conformational selection in target binding, which is critical for improving binding affinity and selectivity during the fragment-to-lead transition [1].

Parallel Library Synthesis Exploiting Three Distinct Diversification Vectors on a Single Core Scaffold

The compound offers three chemically orthogonal diversification sites—the secondary amine, the benzyl aromatic ring, and the isoxazole C-4 position—enabling the construction of diverse compound libraries from a single building block . This multi-vector diversity generation approach is more efficient than sequential library construction from analogs with only one or two reactive handles. The isoxazole core's documented low cytotoxicity and metabolic stability provide a favorable safety baseline for library compounds [1]. For procurement planning, this multi-vector capability means one well-chosen building block can support multiple parallel synthesis campaigns across different target classes.

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